Arthrofactin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

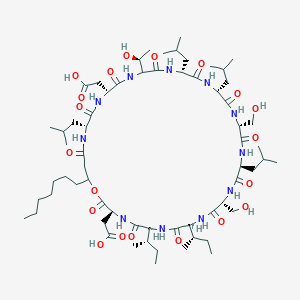

Arthrofactin is a complex organic compound with a highly intricate structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps include:

Formation of the Core Structure: This involves the cyclization of precursor molecules under controlled conditions.

Functional Group Addition: Various functional groups, such as hydroxyl, carboxyl, and alkyl groups, are added through a series of reactions, including esterification, amidation, and alkylation.

Purification: The final product is purified using techniques such as chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.

化学反応の分析

Lactone Ring Hydrolysis and Linearization

Arthrofactin’s cyclic structure is critical for its surfactant activity. Saponification of the ester bond in the lactone ring converts it to a linear form, reducing oil displacement activity by ~67% (from 24 mN/m to higher values) . The reaction involves alkaline hydrolysis:

This compound (cyclic)+OH−→Linear this compound+H2O

Key Data :

| Property | Cyclic this compound | Linear this compound |

|---|---|---|

| Surface tension (mN/m) | 24 | ~32 |

| CMC (M) | 1.0×10−5 | 7.0×10−5 |

Amino Acid Side-Chain Modifications

Modifications to aspartic acid (Asp) and glutamic acid (Glu) residues alter solubility and activity:

-

Methylation/Amidation : Increases hydrophobicity, enhancing surface activity by 20% but reducing water solubility .

-

Sulfonation : Introduces sulfonic acid groups, causing charge repulsion and structural distortion, which decreases activity .

pH-Dependent Stability

This compound demonstrates exceptional acid resistance:

-

Retains 90% activity at pH 0.5 due to stable lactone ring and D-amino acid backbone .

-

Activity peaks under alkaline conditions (pH > 7), where deprotonated carboxyl groups enhance micelle formation .

Biosynthetic Reactions

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) system:

-

Condensation/Epimerization (C/E) Domains : Catalyze peptide bond formation and convert L- to D-amino acids (e.g., D-Leu, D-Asp) .

-

Thioesterase (Te) Domains : Release the peptide via macrocyclization .

Key Biosynthetic Derivatives :

Degradation and Structural Elucidation

-

Acid Hydrolysis : Partial hydrolysis (37°C, 3 days, concentrated HCl) cleaves peptide bonds, enabling Edman degradation and chiral HPLC analysis .

-

FAB-MS/Collision-Induced Dissociation : Confirmed lactone ring presence via mass shift (m/z1,354.9→1,373.4 after saponification) .

Amino Acid Configuration Analysis :

| Position | Amino Acid | Configuration | Method |

|---|---|---|---|

| 1 | Leu | D | Chiral FLEC reagent |

| 2 | Asp | D | GC-MS |

| 3 | Thr | D | NMR |

Micelle Formation and Surfactant Activity

This compound reduces water surface tension to 24 mN/m at 1.0×10−5 M, outperforming surfactin (27 mN/m at 7.0×10−5 M) . The reaction involves:

This compound+H2O→Micelles(ΔG<0)

Comparison with Synthetic Surfactants :

| Surfactant | Minimum Surface Tension (mN/m) | CMC (M) |

|---|---|---|

| This compound | 24 | 1.0×10−5 |

| Triton X-100 | 30 | 2.4×10−4 |

| Sodium dodecyl sulfate | 38 | 8.2×10−3 |

科学的研究の応用

Bioremediation

Arthrofactin has shown promising results in bioremediation efforts, particularly in the degradation of hydrophobic pollutants. Its superior surface-active properties allow it to effectively reduce surface tension, facilitating the mobilization and degradation of hydrocarbons.

- Effectiveness : this compound has been reported to be five to seven times more effective than traditional surfactants like surfactin, with a minimum surface tension of 24 mN/m at concentrations above its critical micelle concentration (CMC) of approximately 1.0×10−5 M . This high efficiency suggests that this compound can enhance the bioavailability of hydrophobic contaminants, making it an excellent candidate for environmental cleanup.

- Case Studies : In various studies, this compound was utilized to remediate oil spills and other hydrocarbon-contaminated sites. For instance, its application in oil displacement assays demonstrated superior performance compared to synthetic surfactants like Triton X-100 and sodium dodecyl sulfate .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications, particularly in the food and cosmetic industries.

- Emulsification : Due to its surfactant properties, this compound can be used as an emulsifier in food products and cosmetics. Its ability to stabilize emulsions can improve product texture and shelf-life .

- Detergency : The compound's effectiveness in reducing surface tension also positions it as a potential detergent alternative. Its biodegradability offers an environmentally friendly option compared to conventional synthetic detergents .

Biomedical Applications

This compound's biocompatibility and antimicrobial properties open avenues for its use in biomedical applications.

Comparative Analysis of this compound with Other Biosurfactants

The following table summarizes key characteristics of this compound compared to other well-known biosurfactants:

| Biosurfactant | Source | CMC (M) | Minimum Surface Tension (mN/m) | Effectiveness |

|---|---|---|---|---|

| This compound | Arthrobacter sp. MIS38 | 1.0×10−5 | 24 | 5-7 times more effective than surfactin |

| Surfactin | Bacillus subtilis | 7.0×10−5 | 35 | Standard biosurfactant |

| Rhamnolipids | Pseudomonas aeruginosa | 2.0×10−6 | 30 | Commonly used in bioremediation |

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The

特性

CAS番号 |

152406-36-5 |

|---|---|

分子式 |

C64H111N11O20 |

分子量 |

1354.6 g/mol |

IUPAC名 |

2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |

InChI |

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53?/m0/s1 |

InChIキー |

HXMCERBOSXQYRH-PUWFPHIESA-N |

SMILES |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

異性体SMILES |

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |

正規SMILES |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Arthrofactin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。